

A Technical Guide to the Discovery and First Synthesis of Nitroglycol

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Compound of Interest

Compound Name: Ethylene glycol dinitrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial synthesis of nitroglycol, also known as **ethylene glycol dinitrate** (EGDN). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the historical context, experimental procedures, and physicochemical properties of this significant energetic material.

Discovery and Historical Context

The first pure synthesis of nitroglycol is credited to the Belgian chemist Louis Henry in 1870.^[1] His work followed earlier, less successful attempts, such as that by August Kekulé in 1869, who produced an impure version of the compound.^{[1][2]} Henry's successful synthesis involved the direct nitration of ethylene glycol using a cooled mixture of nitric and sulfuric acids.^{[1][2]} This method was analogous to the synthesis of nitroglycerin, which had been discovered by Ascanio Sobrero in 1846.^{[3][4]}

Initially, nitroglycol did not see widespread use. However, in the early 20th century, it gained importance as a key component in dynamite and other explosives. Its primary advantage over nitroglycerin was its lower freezing point, which made explosives more stable and usable in colder climates.^[5]

Physicochemical Properties

The following table summarizes key quantitative data for nitroglycol. While some of this data is from modern measurements, it provides a comprehensive profile of the compound's properties.

Property	Value	Units
Molecular Formula	C ₂ H ₄ N ₂ O ₆	
Molecular Weight	152.06	g/mol
Appearance	Colorless to pale yellow, oily liquid	
Odor	Odorless	
Density	1.49	g/cm ³ at 20°C
Melting Point	-22	°C
Boiling Point	Explodes at 114	°C
Solubility in Water	0.5 (at 25°C)	g/100 mL
Vapor Pressure	0.05 (at 20°C)	mmHg
Detonation Velocity	~7800	m/s

Sources:[\[1\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: First Synthesis of Nitroglycol (Henry, 1870)

While the full, detailed text of Louis Henry's 1870 publication, "Untersuchungen über die Aetherderivate der mehratomigen Alkohole und Säuren (Vierter Theil.)", is not readily available in English translation, the fundamental procedure is well-documented in subsequent scientific literature. The following protocol is a reconstruction of the likely steps taken by Henry based on these reliable secondary sources.[\[1\]](#)[\[2\]](#)

Materials:

- Ethylene glycol

- Concentrated nitric acid
- Concentrated sulfuric acid
- Ice
- Water
- Sodium carbonate (or other suitable base for neutralization)
- Separatory funnel
- Beakers and flasks
- Thermometer

Procedure:

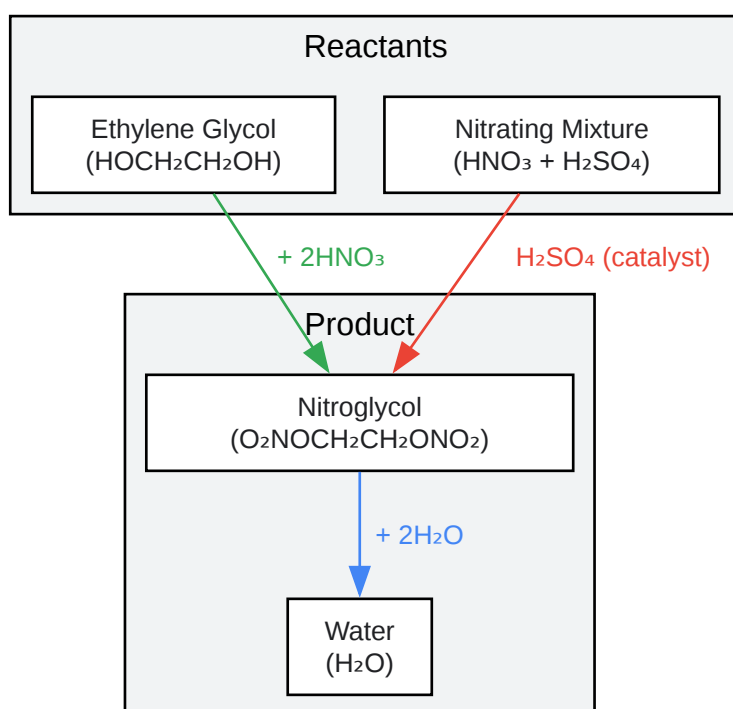
- Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared. The exact ratio used by Henry is not specified in available sources, but modern procedures often use a significant excess of sulfuric acid to act as a dehydrating agent.^{[7][8]}
- Cooling: The nitrating mixture is placed in a flask and cooled to 0°C using an ice bath. This low temperature is crucial to control the highly exothermic nitration reaction and prevent runaway reactions or decomposition of the product.^{[1][2]}
- Addition of Ethylene Glycol: A small amount of ethylene glycol is slowly and carefully added dropwise to the cooled and stirred nitrating mixture.^[1] Maintaining the temperature at or near 0°C throughout this addition is critical for safety and to ensure a good yield.
- Reaction Quenching and Product Isolation: Once the addition of ethylene glycol is complete, the reaction mixture is poured into a larger volume of cold water. This quenches the reaction and causes the insoluble nitroglycol to separate as an oily layer.
- Washing and Neutralization: The crude nitroglycol is then separated from the aqueous layer using a separatory funnel. It is washed successively with water and a dilute solution of

sodium carbonate to remove any residual acids. The washing is repeated until the product is neutral.

- Drying: The final product, a colorless to pale yellow oil, is then dried using a suitable drying agent.

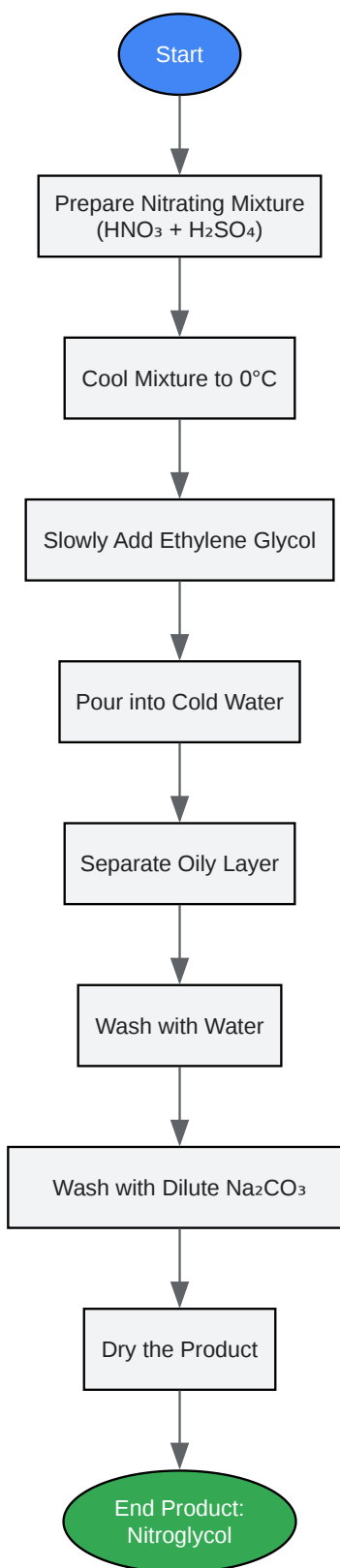
Visualizations

The following diagrams illustrate the chemical synthesis and the experimental workflow for the first synthesis of nitroglycol.



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Chemical Synthesis of Nitroglycol



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Experimental Workflow for Nitroglycol Synthesis

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